molecular formula C22H24N2S B392487 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine CAS No. 304481-42-3

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine

Cat. No.: B392487
CAS No.: 304481-42-3
M. Wt: 348.5g/mol
InChI Key: DXHYIVXIGALARX-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine is a chemical compound from the imidazolidine family, offered for research and development purposes. Compounds within this structural class have been identified in scientific studies as a novel scaffold for inhibitor development, showing potential in areas such as the inhibition of molecular chaperones like Hsp90 . The core imidazolidine structure is versatile and frequently serves as a key intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex nitrogen-containing heterocycles . The specific thienyl substitution pattern of this compound may influence its electronic properties and binding affinity in biological systems, making it a valuable probe for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2S/c1-18-12-15-25-21(18)22-23(16-19-8-4-2-5-9-19)13-14-24(22)17-20-10-6-3-7-11-20/h2-12,15,22H,13-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHYIVXIGALARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine typically involves the reaction of benzylamine with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an inhibitor of heat shock protein 90 (Hsp90), which is involved in cancer progression.

    Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine involves its interaction with molecular targets such as Hsp90. Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformations and functions of various oncoproteins. By inhibiting Hsp90, the compound disrupts the stability and function of these oncoproteins, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazolidine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural/Electronic Features Applications/Properties
Target Compound 3-methylthiophen-2-yl C23H24N2S 368.51 Thiophene sulfur enhances π-interactions; methyl group increases steric bulk Potential catalyst or ligand (inferred)
1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine 2-chlorophenyl C23H23ClN2 362.89 Chlorine (electron-withdrawing) stabilizes charge; planar crystal structure Precursor for lanthanide complexes
1,3-Dibenzyl-2-(4-bromophenyl)imidazolidine 4-bromophenyl C23H23BrN2 407.35 Bromine (larger halogen) increases polarizability; higher molecular weight Supplier data available
Compound 1 () 3-(benzyloxy)phenyl C30H28N2O 432.55 Benzyloxy group introduces oxygen lone pairs; extended conjugation Structural studies

Key Observations:

Electronic Effects: The target compound’s thiophene substituent provides electron-rich sulfur atoms, enabling stronger π-π stacking or metal coordination compared to halogenated analogs .

Steric Considerations :

  • The methyl group on the thiophene ring introduces steric hindrance, which may reduce reactivity at the 2-position compared to unsubstituted aryl analogs.

Crystallographic Data: The 2-chlorophenyl derivative crystallizes in a monoclinic system with planar geometry, attributed to intramolecular hydrogen bonding . Similar studies on the target compound are lacking but could reveal conformational differences due to thiophene’s bulk.

Biological Activity

1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine is an organic compound notable for its potential biological activities, particularly as an inhibitor of heat shock protein 90 (Hsp90), which plays a critical role in cancer progression. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H24N2S
  • Molecular Weight : 348.5 g/mol
  • CAS Number : 304481-42-3

The compound features an imidazolidine ring substituted with two benzyl groups and a 3-methylthiophen-2-yl group. This unique structure contributes to its biological activity.

This compound primarily targets Hsp90. The binding occurs through:

  • Hydrogen Bonding : The imidazolidine's 2-position acts as a hydrogen bond acceptor.
  • Hydrophobic Interactions : The nitrogen atoms engage in hydrophobic interactions, stabilizing the binding to Hsp90.

This interaction influences various biochemical pathways related to protein folding and stability, potentially affecting numerous cellular functions.

Inhibition of Heat Shock Protein 90 (Hsp90)

Research indicates that this compound effectively inhibits Hsp90, which is crucial in the maturation and stabilization of client proteins involved in tumor growth. Inhibition of Hsp90 can lead to the degradation of oncogenic proteins and has implications for cancer treatment .

Case Studies and Experimental Data

In a study investigating various imidazole derivatives, it was found that compounds similar to this compound exhibited diverse biological activities including:

  • Antitumor Activity : Compounds demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : The compound showed potential in reducing oxidative stress markers in cellular models.

The following table summarizes key findings from relevant studies:

Study ReferenceBiological ActivityObservations
Hsp90 InhibitionEffective against cancer cell lines
AntioxidantReduced oxidative stress in vitro
CytotoxicitySignificant effects on tumor cells

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications, particularly in oncology. Its ability to inhibit Hsp90 suggests potential use as an anticancer agent. Further research is required to explore its efficacy and safety profiles in clinical settings.

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